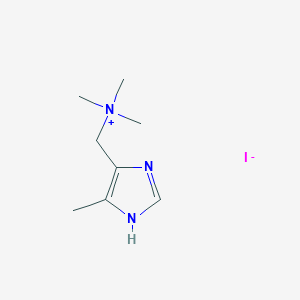
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide is a quaternary ammonium salt derived from imidazole. This compound is notable for its unique structure, which includes a positively charged nitrogen atom within the imidazole ring, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide typically involves the methylation of 5-methyl-1H-imidazole. One common method is the reaction of 5-methyl-1H-imidazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{5-methyl-1H-imidazole} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the quaternary ammonium group remains relatively stable.
Common Reagents and Conditions:
Substitution: Reactions with silver nitrate to form the corresponding nitrate salt.
Oxidation: Use of oxidizing agents like hydrogen peroxide under mild conditions.
Major Products:
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Potential formation of imidazole N-oxides.
Scientific Research Applications
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide involves its interaction with negatively charged species due to its positive charge. This interaction can disrupt biological membranes or facilitate the transfer of ions across phases in chemical reactions. The molecular targets include cell membranes and various enzymes that interact with quaternary ammonium compounds.
Comparison with Similar Compounds
1-Methylimidazole: A precursor in the synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide.
Tetramethylammonium iodide: Another quaternary ammonium salt with similar properties but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of the imidazole ring, which imparts additional chemical reactivity and biological activity compared to other quaternary ammonium salts.
This compound’s versatility and unique properties make it a valuable tool in various fields of research and industry.
Properties
CAS No. |
88836-37-7 |
|---|---|
Molecular Formula |
C8H16IN3 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
trimethyl-[(5-methyl-1H-imidazol-4-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H16N3.HI/c1-7-8(10-6-9-7)5-11(2,3)4;/h6H,5H2,1-4H3,(H,9,10);1H/q+1;/p-1 |
InChI Key |
DMMJRSZZJPTYFU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=CN1)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


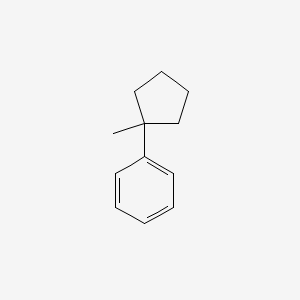
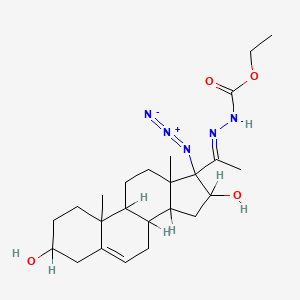
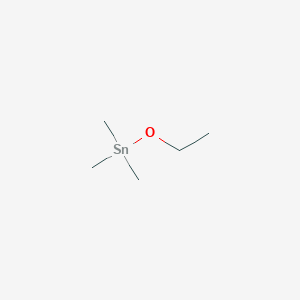
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
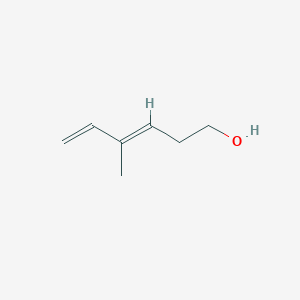
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
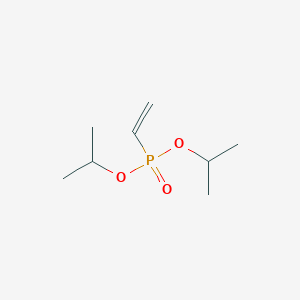
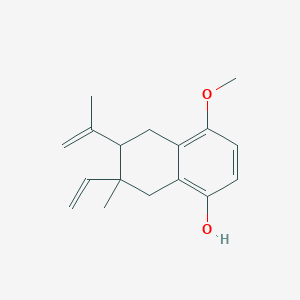
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
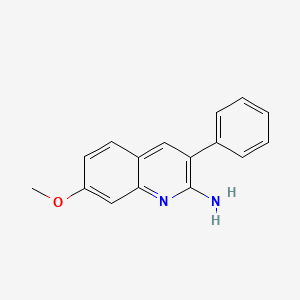
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
